molecular formula C8H5BrClF3O3S B1406363 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706453-20-4

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1406363
CAS No.: 1706453-20-4
M. Wt: 353.54 g/mol
InChI Key: RVBHVSJOUFKOJT-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrroles via palladium-catalyzed desulfitative arylation . It interacts with enzymes such as palladium complexes, which facilitate the arylation process. The nature of these interactions involves the formation of covalent bonds between the aryl groups and the thiophenes or pyrroles, leading to the desired arylated products.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways and can alter the activity of key signaling molecules, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions at 2-8°C but may degrade over time when exposed to moisture or higher temperatures . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s influence on metabolic pathways can lead to changes in cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 3-bromo-4-methoxy-5-(trifluoromethyl)benzene. This reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by sulfonylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new covalent bonds. This reactivity is exploited in various synthetic applications to modify other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

3-bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O3S/c1-16-7-5(8(11,12)13)2-4(3-6(7)9)17(10,14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBHVSJOUFKOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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